(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol
Overview
Description
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, two phenyl groups, and a tertiary alcohol. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone and isobutyraldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzophenone to form a tertiary alcohol intermediate.
Reductive Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit or activate enzymes by fitting into their active sites, thereby influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol: The enantiomer of the compound with different stereochemistry.
2-Amino-2-phenyl-1-propanol: A structurally similar compound with one phenyl group and a primary alcohol.
2-Amino-1,1-diphenyl-1-propanol: A compound with a similar backbone but different substitution pattern.
Uniqueness
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities. Its tertiary alcohol and amino groups provide versatile reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHDWNOPKIOCK-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438301 | |
Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144054-70-6 | |
Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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